Product packaging for Bis(4-bromophenyl)diphenylsilane(Cat. No.:CAS No. 18733-91-0)

Bis(4-bromophenyl)diphenylsilane

Cat. No.: B1267813
CAS No.: 18733-91-0
M. Wt: 494.3 g/mol
InChI Key: UTEBJTKMYMQRIF-UHFFFAOYSA-N
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Description

Contextualizing Organosilicon Compounds in Modern Chemistry

Organosilicon compounds are a versatile class of chemical compounds that contain carbon-silicon (C-Si) bonds. wikipedia.orgencyclopedia.pub Organosilicon chemistry, the study of these compounds, has become a significant field in both fundamental and applied sciences. rsc.org These compounds are often analogous to conventional organic compounds but exhibit distinct properties due to the differences between silicon and carbon atoms, such as silicon's larger atomic size and lower electronegativity. cfsilicones.com The C-Si bond is longer and weaker than a C-C bond and is somewhat polarized towards the carbon atom. wikipedia.org

Generally, organosilicon compounds are colorless, flammable, hydrophobic, and stable in air. wikipedia.orgencyclopedia.pub Their unique characteristics, including high thermal stability and flexibility, have led to their widespread use in a multitude of commercial and industrial applications. cfsilicones.com Well-known examples include silicones, which are polymers with a siloxane (Si-O-Si) backbone, used extensively as sealants, adhesives, lubricants, and coatings. wikipedia.orgencyclopedia.pubcfsilicones.com

Beyond silicones, organosilicon compounds are crucial in organic synthesis, where they serve as reagents and intermediates. rsc.orgresearchgate.net For instance, trimethylsilyl (B98337) chloride is a primary silylating agent. encyclopedia.pub There is also a growing focus on the role of organosilicon compounds in green chemistry, as they can offer more environmentally friendly alternatives to traditional organic synthesis routes. researchgate.net The field continues to evolve, with ongoing research into low-coordinate silicon compounds and silicon-transition metal complexes for potential catalytic applications. rsc.org

The Unique Role of the Tetraphenylsilane (B94826) (TPS) Core in Chemical Design

The tetraphenylsilane (TPS) core is a highly attractive structural motif in the design of advanced materials. researchgate.net This is due to its distinct three-dimensional, tetrahedral geometry centered on a silicon atom. researchgate.net This specific structure imparts several beneficial properties to the molecules that incorporate it.

A key feature of the TPS core is its ability to interrupt π-conjugation. researchgate.netresearchgate.net The tetrahedral arrangement of the phenyl rings around the central silicon atom prevents the continuous overlap of p-orbitals across the molecule. This disruption is instrumental in creating materials with wide bandgaps and high triplet energy levels, which are crucial properties for applications in organic electronics, such as host materials in Organic Light Emitting Diodes (OLEDs). researchgate.netresearchgate.net

Furthermore, the incorporation of a TPS core enhances the thermal and morphological stability of materials. researchgate.netresearchgate.net The rigid and bulky nature of the TPS unit contributes to higher glass transition temperatures. researchgate.net It also promotes the formation of amorphous thin films, which is advantageous for fabrication processes in electronic devices. researchgate.net The twisted conformation induced by the TPS core can also lead to materials that are highly soluble in common organic solvents, facilitating their processing via low-cost, large-area techniques like spin-coating. researchgate.net

Scope and Significance of Bis(4-bromophenyl)diphenylsilane in Academic Research

This compound is a crystalline solid that serves as a significant intermediate and building block in academic and industrial research. hsppharma.comlookchem.com Its chemical structure, featuring a central tetraphenylsilane core with two of the phenyl rings substituted with bromine atoms at the para position, makes it a bifunctional molecule of considerable interest. nih.gov

The significance of this compound lies in the combination of the stable, bulky, and electronically significant TPS core with the reactivity of the carbon-bromine bonds. The TPS core provides the foundational properties of thermal stability and a defined three-dimensional structure, as discussed previously. researchgate.netresearchgate.net The two bromine atoms act as versatile reactive handles, allowing for a variety of subsequent chemical transformations, most notably cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings. chemicalbook.com

This reactivity makes this compound a valuable synthon for the synthesis of more complex, functional organosilicon molecules and polymers. researchgate.netresearchgate.net Researchers utilize it to construct materials for specific applications. For example, it can be used as a crosslinking agent to improve the mechanical properties and durability of silicone polymers or as a coupling agent in the manufacture of composite materials. lookchem.com Its high thermal stability also makes it suitable for creating materials intended for high-temperature and oxidation-resistant applications in fields such as aerospace and electronics. lookchem.com In essence, this compound provides a molecular scaffold upon which more elaborate structures with tailored electronic and physical properties can be built for advanced material science research.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name bis(4-bromophenyl)-diphenylsilane nih.gov
CAS Number 18733-91-0 nih.govchemicalbook.comalfa-chemistry.com
Molecular Formula C₂₄H₁₈Br₂Si hsppharma.comnih.gov
Molecular Weight 494.3 g/mol nih.gov
Appearance White to almost white crystalline powder hsppharma.comcymitquimica.com
Melting Point 167.0 to 171.0 °C aablocks.com
Boiling Point 494.4 °C at 760 mmHg hsppharma.comaablocks.com
Density 1.49 g/cm³ hsppharma.com
Purity ≥97% cymitquimica.comsigmaaldrich.com
InChI Key UTEBJTKMYMQRIF-UHFFFAOYSA-N nih.govsigmaaldrich.com
SMILES C1=CC=C(C=C1)Si(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18Br2Si B1267813 Bis(4-bromophenyl)diphenylsilane CAS No. 18733-91-0

Properties

IUPAC Name

bis(4-bromophenyl)-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Br2Si/c25-19-11-15-23(16-12-19)27(21-7-3-1-4-8-21,22-9-5-2-6-10-22)24-17-13-20(26)14-18-24/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEBJTKMYMQRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Br2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304982
Record name bis(4-bromophenyl)diphenylsilane
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Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18733-91-0
Record name 18733-91-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(4-bromophenyl)diphenylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Bis 4 Bromophenyl Diphenylsilane

Advanced Synthetic Routes to Bis(4-bromophenyl)diphenylsilane

The synthesis of this compound is primarily achieved through reactions involving organolithium intermediates, which offer a powerful method for the formation of silicon-carbon bonds.

Bromo-Lithium Exchange Reactions with Dichlorodiphenylsilane

A principal route for the synthesis of this compound involves the bromo-lithium exchange reaction. This method typically starts with 1,4-dibromobenzene (B42075). The process is initiated by treating 1,4-dibromobenzene with a strong organolithium base, such as tert-butyllithium, at low temperatures (e.g., -78°C) to generate the 4-bromophenyllithium intermediate. orgsyn.orgresearchgate.net This highly reactive organolithium species is then reacted in situ with dichlorodiphenylsilane. The lithium atom is exchanged for a diphenylsilyl group, and the reaction is performed with a stoichiometry that favors the substitution of both chlorine atoms on the silane (B1218182), leading to the formation of this compound. The reaction is typically carried out in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent side reactions with moisture or oxygen. orgsyn.org

Controlled Mono-Lithiation of 1,4-Dibromobenzene and Reaction with Dichlorodi-R-silane

A key aspect of the synthesis is the controlled mono-lithiation of 1,4-dibromobenzene. By carefully controlling the stoichiometry of the organolithium reagent (e.g., using one equivalent of n-butyllithium or tert-butyllithium), it is possible to selectively replace one bromine atom with lithium, yielding 4-bromophenyllithium. researchgate.net This prevents the formation of di-lithiated species and subsequent polymerization. This mono-lithiated intermediate is then reacted with a dichlorodi-R-silane, such as dichlorodiphenylsilane, to produce the desired this compound. The precise control over reaction conditions, including temperature and addition rates, is crucial for achieving high yields of the mono-lithiated species and, consequently, the final product.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The two bromine atoms on the this compound molecule serve as excellent handles for further functionalization via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method in this context. libretexts.orgnih.govmdpi.com

Suzuki-Miyaura Cross-Coupling Reactions for Functionalization

The Suzuki-Miyaura cross-coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net For this compound, this allows for the formation of new carbon-carbon bonds at the para-positions of the phenyl rings attached to the silicon atom. mdpi.comkaznu.kzmdpi.comnih.gov The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Synthesis of Biphenyl (B1667301) Derivatives (e.g., Bis(3'-nitro-[1,1'-biphenyl]-4-yl)diphenylsilane)

A notable application of the Suzuki-Miyaura coupling is the synthesis of complex biphenyl derivatives. For instance, bis(3'-nitro-[1,1'-biphenyl]-4-yl)diphenylsilane can be synthesized by coupling this compound with (3-nitrophenyl)boronic acid. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate or potassium phosphate, and a suitable solvent system like a mixture of toluene, ethanol (B145695), and water. orgsyn.orgresearchgate.netmdpi.com The nitro group is an important functional group that can be further transformed, adding to the synthetic utility of this method.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Synthesize Biphenyl Derivatives

ElectrophileNucleophileCatalystBaseSolventProduct
This compound(3-Nitrophenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂OBis(3'-nitro-[1,1'-biphenyl]-4-yl)diphenylsilane
1-Bromo-4-nitrobenzeneo-Tolylzinc chloridePd(PPh₃)₄-THF2-Methyl-4'-nitrobiphenyl orgsyn.org
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com
Synthesis of Aminophenyl Derivatives (e.g., Bis(4-aminophenyl)diphenylsilane)

The synthesis of aminophenyl derivatives can be achieved through a two-step process starting from the corresponding nitro-biphenyl compounds. The nitro groups of bis(3'-nitro-[1,1'-biphenyl]-4-yl)diphenylsilane can be reduced to amino groups to yield bis(3'-amino-[1,1'-biphenyl]-4-yl)diphenylsilane. Common reducing agents for this transformation include tin(II) chloride in ethanol or catalytic hydrogenation using a palladium or platinum catalyst.

Alternatively, direct synthesis of amino-substituted derivatives via Suzuki-Miyaura coupling is possible using appropriately protected aminophenylboronic acids. A more direct route to an amino-functionalized derivative involves the reduction of nitroarenes. For example, a metal-free reduction of nitroarenes to anilines can be achieved using bis(neopentylglycolato)diboron (B₂nep₂) with 4,4′-bipyridyl as an organocatalyst. organic-chemistry.org This method demonstrates high functional group tolerance. organic-chemistry.org

Coupling with Boronic Acids/Esters for Diverse Architectures

The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a vast range of aryl and heteroaryl substituents at the para-positions of the phenyl rings attached to the silicon atom. This is achieved by reacting this compound with various boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. rsc.orgprinceton.edunih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Suzuki-Miyaura coupling of this compound

Scheme 1: General representation of the Suzuki-Miyaura coupling reaction with this compound.

This methodology has been successfully employed to synthesize a variety of tetra-aryl silanes with diverse electronic and photophysical properties. For instance, coupling with phenylboronic acid yields tetraphenylsilane (B94826) derivatives. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. rsc.orgresearchgate.net The versatility of the boronic acid or ester partner allows for the incorporation of a wide range of functional groups, leading to the creation of complex molecules with tailored properties. nih.gov

A series of novel tetrahedral silicon-centered cyano-functionalized silanes, including bis(4-cyanodiphenyl)diphenylsilane, have been synthesized through Suzuki coupling reactions. researchgate.net These compounds exhibit high thermal stability and fluorescence, demonstrating the potential for creating materials with specific optoelectronic properties. researchgate.net

Formation of Carbazole- and Dibenzothiophene (B1670422)/furan-based Host Materials

A significant application of this compound is in the synthesis of host materials for organic light-emitting diodes (OLEDs), particularly for phosphorescent emitters. The introduction of carbazole, dibenzothiophene, or dibenzofuran (B1670420) moieties onto the this compound core can lead to materials with high triplet energies, good thermal stability, and suitable charge-transporting properties. researchgate.netelsevierpure.comresearchgate.net

The synthesis of these host materials typically involves a Suzuki or Ullmann coupling reaction between this compound and a suitable carbazole, dibenzothiophene, or dibenzofuran derivative. mdpi.comrsc.org For example, reacting this compound with a carbazole-containing boronic acid can yield a carbazole-functionalized silane. nih.govnih.gov These materials are designed to efficiently transfer energy to the phosphorescent dopant, leading to high-efficiency OLEDs. researchgate.netelsevierpure.com

Starting MaterialReagentProductApplication
This compoundCarbazoleboronic acidCarbazole-functionalized silaneHost material for blue PhOLEDs researchgate.netelsevierpure.com
This compoundDibenzothiophene boronic acidDibenzothiophene-functionalized silaneHost material for green PHOLEDs rsc.org
This compoundDibenzofuran boronic acidDibenzofuran-functionalized silaneElectron-transporting host material researchgate.net

Table 1: Examples of Host Material Synthesis from this compound.

Other Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Stille Reactions)

While Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed cross-coupling reactions can also be employed to functionalize this compound. mdpi-res.comrsc.orgrhhz.net The Stille reaction, which involves the coupling of an organotin compound with an organic halide, is a viable alternative. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is catalyzed by palladium and offers a different scope of reactivity compared to Suzuki coupling. youtube.commsu.edu

The general mechanism of the Stille reaction involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org Although effective, the toxicity of organotin reagents is a significant drawback of this method. organic-chemistry.orglibretexts.org

Other transition metal-catalyzed reactions, such as the Hiyama coupling (using organosilicon reagents) and Negishi coupling (using organozinc reagents), could also be potentially applied to this compound, further expanding the synthetic toolbox for creating novel silane-based materials. mdpi.combris.ac.uk

Nucleophilic Substitution Reactions Involving the Silicon Center

While the primary reactive sites of this compound are the carbon-bromine bonds, the silicon center can also undergo nucleophilic substitution reactions, although this is less common for tetra-aryl silanes under typical conditions. The silicon atom in tetra-aryl silanes is sterically hindered, and the Si-C bonds are generally stable. However, under specific and often harsh reaction conditions, cleavage of a silicon-aryl bond can occur. The reactivity of the silicon center is more pronounced in silanes bearing more labile groups, such as halogens or alkoxides.

Derivatization Strategies for Enhanced Functionality

The bromine atoms in this compound can be converted to amino groups, leading to the formation of bis(4-aminophenyl)diphenylsilane and its derivatives. google.comgoogle.com This transformation is typically achieved through a Buchwald-Hartwig amination reaction, which involves a palladium-catalyzed coupling of an amine with the aryl bromide. chemicalbook.comsigmaaldrich.com

This amination reaction is highly versatile, allowing for the introduction of a wide range of primary and secondary amines. The resulting amino-functionalized silanes are valuable intermediates for the synthesis of polyimides, polyamides, and other polymers with enhanced thermal and mechanical properties. They can also serve as precursors for further functionalization.

Starting MaterialReagentProductReaction Type
This compoundAmmonia or an amine sourceBis(4-aminophenyl)diphenylsilaneBuchwald-Hartwig Amination chemicalbook.com

Table 2: Synthesis of Amino-Functionalized Silanes.

The introduction of hydroxyphenyl groups onto the this compound core is another important derivatization strategy. This can be accomplished through a Suzuki-Miyaura coupling reaction with a hydroxyphenylboronic acid. researchgate.netresearchgate.netnih.gov The resulting bis(4-(4-hydroxyphenyl)phenyl)diphenylsilane possesses phenolic hydroxyl groups, which can impart new functionalities and properties to the molecule. google.comresearchgate.netsigmaaldrich.com

These hydroxyl-functionalized silanes can be used as monomers for the synthesis of high-performance polymers like polycarbonates and polyesters. The hydroxyl groups also provide sites for further chemical modifications, such as etherification or esterification, allowing for the fine-tuning of the material's properties.

Starting MaterialReagentProduct
This compound4-Hydroxyphenylboronic acidBis(4-(4-hydroxyphenyl)phenyl)diphenylsilane researchgate.netnih.gov

Table 3: Synthesis of Hydroxylphenyl-Functionalized Silanes.

Mechanistic Investigations of Reaction Pathways

The synthetic utility of this compound is largely defined by the chemical transformations of its bromine substituents. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and expanding the molecular diversity accessible from this starting material. This section delves into the mechanistic details of key transformations involving this compound, namely the bromo-lithium exchange and palladium-catalyzed coupling reactions.

The bromo-lithium exchange reaction is a fundamental transformation that converts the aryl-bromine bond into a more reactive aryl-lithium bond. This process is typically achieved by treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.

The generally accepted mechanism for this reaction involves a four-centered transition state. The lithium atom of the organolithium reagent coordinates to the bromine atom of the this compound. Simultaneously, the nucleophilic alkyl group (e.g., butyl) of the organolithium reagent attacks the ipso-carbon atom (the carbon atom directly bonded to the bromine). This concerted process leads to the formation of the desired aryllithium species and an alkyl bromide byproduct.

The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF), at low temperatures (e.g., -78 °C) to minimize side reactions. koreascience.kr The low temperature is critical to control the reactivity of the highly polar organolithium reagent and to prevent unwanted reactions, such as the deprotonation of the solvent or reaction with other functional groups that might be present in more complex substrates. The resulting di-lithiated intermediate is a powerful nucleophile and can be readily reacted with a variety of electrophiles to introduce new functional groups onto the phenyl rings.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The general mechanism for these reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the Nobel Prize in Chemistry in 2010, involves a catalytic cycle that typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.orghandwiki.org

Catalytic Cycle:

Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst. The aryl bromide (in this case, a C-Br bond of this compound) reacts with the Pd(0) complex in a process called oxidative addition. In this step, the palladium atom inserts itself into the carbon-bromine bond, leading to the formation of a new organopalladium(II) intermediate. The oxidation state of palladium changes from 0 to +II. nobelprize.orglibretexts.org

Transmetalation: The next step involves the transfer of an organic group from another organometallic reagent (e.g., an organoboron compound in Suzuki coupling, an organotin compound in Stille coupling, or an organozinc compound in Negishi coupling) to the palladium(II) complex. nobelprize.orglibretexts.orghandwiki.org This process is called transmetalation and results in a new diorganopalladium(II) complex where both organic partners of the final product are bound to the palladium center. nobelprize.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic groups on the palladium(II) complex couple to form the desired carbon-carbon bond, and the new organic molecule is released from the palladium center. In this process, the palladium is reduced from its +II oxidation state back to the catalytically active Pd(0) state, which can then enter another catalytic cycle. nobelprize.orglibretexts.org

A variety of palladium-catalyzed coupling reactions can be employed with this compound, including:

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. libretexts.org

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin reagent. libretexts.org

Heck Reaction: In this reaction, the aryl bromide is coupled with an alkene. nobelprize.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide. nobelprize.orghandwiki.org

Hiyama Coupling: This involves the coupling with an organosilicon compound. handwiki.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. libretexts.org

The specific choice of coupling partner and reaction conditions allows for the synthesis of a wide range of derivatives from this compound.

The efficiency and outcome of both bromo-lithium exchange and palladium-catalyzed coupling reactions are highly dependent on the choice of solvents and catalysts.

Solvents:

In bromo-lithium exchange reactions , the solvent plays a crucial role in stabilizing the organolithium reagent and the resulting aryllithium intermediate. Ethereal solvents, such as tetrahydrofuran (THF) and diethyl ether, are commonly used because their oxygen atoms can coordinate to the lithium cation, increasing the nucleophilicity of the carbanion and preventing aggregation of the organolithium species. koreascience.kr

For palladium-catalyzed coupling reactions , a wide range of solvents can be employed, including THF, dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (B52724) (MeCN), toluene, and even water. pitt.edu The choice of solvent can influence the solubility of the reactants and catalyst, the rate of the reaction, and the stability of the catalytic species. For instance, polar aprotic solvents like DMF and NMP can often accelerate the reaction rate. pitt.edu

Catalysts:

In palladium-catalyzed coupling reactions , the nature of the palladium catalyst is of paramount importance. The catalyst system typically consists of a palladium precursor and a ligand.

Palladium Precursors: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). handwiki.orgpitt.edu Some of these are actually pre-catalysts that are reduced in situ to the active Pd(0) species. handwiki.org

Ligands: The ligands coordinated to the palladium center play a critical role in stabilizing the catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and various bidentate phosphines, are widely used. pitt.edu The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity for a specific substrate and coupling partner. For example, bulky electron-rich phosphine ligands can often enhance the rate of oxidative addition and reductive elimination. The ratio of the ligand to the palladium precursor can also significantly affect the reactivity of the catalyst. pitt.edu

The selection of the appropriate base is also crucial in many palladium-catalyzed reactions, particularly in Suzuki and Heck couplings, as it is involved in the regeneration of the active catalyst or in the transmetalation step. pitt.edu Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and amines (e.g., triethylamine). pitt.edu

The following table summarizes the key components and their roles in these reactions:

Reaction TypeKey ComponentsRole
Bromo-Lithium Exchange Organolithium Reagent (e.g., n-BuLi)Source of lithium and nucleophilic alkyl group
Inert Solvent (e.g., THF)Stabilizes organometallic species
Palladium-Catalyzed Coupling Palladium Precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Source of the catalytically active palladium species
Ligand (e.g., PPh₃)Stabilizes the catalyst, influences reactivity and selectivity
Base (in certain reactions, e.g., Suzuki)Facilitates transmetalation and catalyst regeneration
Solvent (e.g., THF, DMF, Toluene)Affects solubility, reaction rate, and catalyst stability

Design and Synthesis of Silicon-Containing Polymers and Oligomers

The synthesis of polymers from this compound typically involves its conversion into more reactive diamine or dialdehyde monomers. For instance, bis(4-aminophenyl)diphenylsilane can be prepared via a bromo-lithium exchange reaction followed by treatment with dichlorodiphenylsilane mdpi.com. These derivative monomers are then used in polycondensation reactions to create diverse polymer architectures.

Poly(ether-azomethine)s Synthesis

Poly(ether-azomethine)s are a class of polymers that combine the properties of polyethers (flexibility) and poly(azomethine)s (conjugation and thermal stability). While the direct synthesis from this compound is not explicitly detailed, the general approach involves the condensation reaction of diamine and dialdehyde monomers. For example, soluble poly(azomethine-ether)s have been synthesized from the condensation of diamines containing long alkyl groups with 4,4′-[1,4-phenylenebis(methyleneoxy)]dibenzaldehyde researchgate.net. This method highlights a pathway where a silylated diamine derived from this compound could be reacted with an ether-containing dialdehyde to yield the target polymer.

Poly(azomethine)s with Linear Structures

Linear, wholly aromatic poly(azomethine)s containing diphenylsilane moieties have been successfully synthesized. These polymers are prepared through the polycondensation of silylated diamines and dialdehydes daneshyari.commdpi.com. The inclusion of the diphenylsilane unit in the polymer backbone results in materials with high thermal stability and rigidity daneshyari.com. The synthesis is typically carried out via an acid-catalyzed polycondensation reaction in a suitable solvent like ethanol researchgate.net. The resulting polymers often present as oligomeric chains and possess band gaps suitable for optoelectronic applications, generally ranging between 2.71 and 3.14 eV daneshyari.com.

Triphenylamine-Based Oligomeric Schiff Bases (polySBs)

New conjugated oligomeric Schiff bases (polySBs) incorporating both tetraphenylsilane and triphenylamine moieties have been developed. These materials are synthesized via a high-temperature polycondensation reaction between silylated aromatic diamines (derived from precursors like this compound) and bis(4-formylphenyl)phenylamine mdpi.comnih.gov. A catalyst, such as p-toluenesulfonic acid (PTSA), is used in an anhydrous solvent like N,N-Dimethylacetamide (DMAc) at elevated temperatures (e.g., 120 °C) mdpi.com. The resulting polySBs exhibit excellent solubility in common organic solvents, including chloroform and tetrahydrofuran (THF), and demonstrate high thermal resistance with decomposition temperatures above 410 °C mdpi.comnih.gov.

Table 1: Properties of Triphenylamine-Based Oligomeric Schiff Bases (polySBs)

Property polySB1 polySB2 polySB3
Tg (°C) 250 270 265
T10% (°C) > 410 > 410 > 410
Absorption λmax (nm) ~400 ~400 ~400
Band-gap (eV) 2.65 - 2.72 2.65 - 2.72 2.65 - 2.72
HOMO Level (eV) -6.06 to -6.18 -6.06 to -6.18 -6.06 to -6.18

Data sourced from multiple new oligomers reported in the literature mdpi.comnih.gov.

Polyimides Derived from Silylated Diamines

Polyimides are high-performance polymers known for their exceptional thermal stability and mechanical properties. The incorporation of silicon, via silylated diamines, can enhance solubility and processability without significantly compromising thermal performance. The synthesis is typically a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) intermediate, followed by chemical or thermal imidization scilit.com. Alternatively, a one-step solution polycondensation can be employed rsc.orgrsc.org. Diamines derived from this compound can be reacted with various commercial dianhydrides to produce these advanced polyimides scilit.comrsc.org. The properties of the final polyimide, such as the glass transition temperature (Tg) and coefficient of thermal expansion (CTE), are influenced by the specific structure of the diamine and dianhydride used rsc.org.

Organosilicon Polymers for Optoelectronic Applications

Organosilicon polymers, including those derived from this compound, are of significant interest for optoelectronic applications due to their unique combination of properties. Polysiloxanes and other silicon-containing polymers offer good solubility, excellent film-forming capabilities, and high resistance to thermal and chemical degradation researchgate.net. The silicon atom in the polymer backbone can improve processability and thermal stability daneshyari.com. Specifically, silicon-containing poly(azomethine)s and Schiff bases are investigated as wide-band-gap semiconductor materials daneshyari.comnih.gov. Their conjugated structures, combined with the properties imparted by the silane moiety, make them promising candidates for use in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells daneshyari.comresearchgate.net.

Structural Characterization of Polymeric Materials

The structural confirmation of polymers and oligomers synthesized using this compound is established through a combination of spectroscopic and analytical techniques. These methods are essential to verify the proposed chemical structures, determine molecular weights, and assess purity.

Table 2: Common Techniques for Structural Characterization

Technique Purpose
Fourier-Transform Infrared Spectroscopy (FT-IR) Confirms the presence of characteristic functional groups (e.g., C=N in azomethines, imide rings) and the successful completion of the polymerization reaction mdpi.comdaneshyari.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Provides detailed information about the chemical structure, confirming the arrangement of atoms and the connectivity of monomer units within the polymer chain mdpi.comresearchgate.netmdpi.com.
Elemental Analysis Determines the elemental composition (C, H, N) of the synthesized polymers, which is compared with theoretical values to verify the structure and purity mdpi.comdaneshyari.com.
Gel Permeation Chromatography (GPC) Measures the molecular weight distribution (Mw, Mn) and polydispersity index (PDI) of the polymers, providing insight into the chain length mdpi.comnih.gov.
UV-Visible (UV-Vis) Spectroscopy Investigates the photophysical properties, such as absorption maxima, and is used to calculate the optical band gap of the conjugated polymers mdpi.comresearchgate.netresearchgate.net.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymers by measuring weight loss as a function of temperature mdpi.comnih.gov.

| Differential Scanning Calorimetry (DSC) | Determines thermal transitions, such as the glass transition temperature (Tg), which relates to the polymer's rigidity and processing window daneshyari.commdpi.com. |

Advanced Materials Science Applications Derived from Bis 4 Bromophenyl Diphenylsilane

Host Materials in Organic Optoelectronics

In the field of organic light-emitting diodes (OLEDs), particularly phosphorescent OLEDs (PhOLEDs), the host material in the emissive layer plays a critical role in device efficiency and stability. Bis(4-bromophenyl)diphenylsilane and its derivatives are investigated as host materials due to their favorable electronic and physical properties.

A crucial requirement for host materials in blue PhOLEDs is a high triplet energy (ET). To ensure efficient energy transfer from the host to the phosphorescent dopant (guest), the host's triplet energy must be significantly higher than that of the dopant. For blue emitters, this typically means the host's ET should be above 2.8 eV to prevent the back-transfer of energy, which would otherwise quench the emission and drastically reduce device efficiency. spiedigitallibrary.orgosti.gov

Key design principles for achieving high triplet energies include:

Interruption of π-Conjugation: The tetrahedral sp3-hybridized silicon atom in the this compound core acts as a steric and electronic barrier. It effectively disrupts the π-conjugation across the molecule, which is a critical strategy for maintaining a high triplet energy. researchgate.net Unlike fully conjugated systems where the ET tends to be lower, this molecular "decoupling" ensures that the triplet energy is primarily determined by the individual phenyl moieties rather than a delocalized system. nih.gov

Incorporation of Wide Bandgap Moieties: The phenyl and bromophenyl groups are wide bandgap building blocks. By constructing molecules from these units, a high ET is intrinsically favored. spiedigitallibrary.orgrsc.org The strategy is to use small, high-energy molecular fragments to build a larger, stable molecule that retains the desired high triplet energy. osti.gov

Blocking Groups: The bulky tetraphenylsilane (B94826) core can also act as a "blocking group." These groups are designed to spatially encapsulate the emitter, preventing intermolecular interactions that can lead to quenching and ensuring that the excitons remain confined for efficient light emission. rsc.org

Design PrincipleEffect on Host MaterialRelevance to this compound
Interruption of π-ConjugationIncreases triplet energy (ET) by preventing delocalization.The central sp3 silicon atom breaks conjugation between the phenyl rings. researchgate.net
Use of Wide Bandgap UnitsMaintains a high HOMO-LUMO gap and high ET. rsc.orgPhenyl and bromophenyl groups are inherently wide bandgap moieties.
Bulky, Non-Planar StructureInhibits aggregation and promotes amorphous film formation.The tetrahedral geometry around the silicon atom creates a 3D structure. nih.gov

For maximum PhOLED efficiency, charge injection and transport must be balanced. This means the host material should facilitate the transport of both holes and electrons to the emitting guest molecule. While many organic materials are inherently better at transporting holes, specific strategies can enhance electron transport. scirp.org

Strategies relevant to silane-based hosts include:

Material Selection and Design: Choosing materials with high intrinsic electron conductivity is fundamental. Silicon-containing compounds, like tetraphenylsilane derivatives, have been explored for their electron-transporting properties. numberanalytics.com The silicon atom can influence the LUMO (Lowest Unoccupied Molecular Orbital) level, potentially lowering the barrier for electron injection. rsc.org

Bilayer and Mixed-Host Architectures: In device engineering, a dedicated electron-transport layer (ETL) is often used. researchgate.net Alternatively, a mixed-host system can be employed in the emissive layer, combining a hole-transporting host with an electron-transporting host to achieve balanced charge flux. rsc.org A derivative of this compound could function as the electron-transporting component in such a blend.

Functional Group Modification: While not an intrinsic feature of the parent compound, modifying the phenyl rings with electron-withdrawing groups can enhance electron mobility. mdpi.com

The long-term operational stability of an OLED is heavily dependent on the morphological and thermal stability of its thin organic layers. nih.gov Amorphous (non-crystalline) films are desirable as they prevent grain boundaries that can lead to device shorts and inefficient, non-uniform emission.

Amorphous Morphology: The bulky and non-planar, three-dimensional structure of this compound is highly conducive to forming stable amorphous glasses. nih.gov This tetrahedral shape inhibits the close packing required for crystallization, ensuring the formation of smooth, uniform thin films during vacuum deposition, a standard fabrication technique for OLEDs. scirp.orgresearchgate.netscirp.orgresearchgate.net

Ligands in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. ossila.com The properties of these frameworks are directly determined by the geometry and functionality of their organic linkers (ligands). While this compound is not a ligand itself, its rigid core and reactive bromine sites make it an ideal precursor for synthesizing highly functional and dimensionally stable linkers.

The stability and porosity of a MOF are highly dependent on the nature of the organic ligand.

Rigid Backbones: A crucial strategy for creating robust and permanently porous MOFs is the use of rigid organic linkers. researchhub.comacs.orgresearchgate.net The rigidity of the ligand prevents the framework from collapsing upon removal of guest solvent molecules. The tetraphenylsilane core of this compound provides a pre-organized, rigid, and tetrahedral scaffold. This well-defined geometry can direct the formation of predictable and highly symmetric 3D network topologies. nih.gov

Functional Groups: The two bromine atoms on this compound are key functional handles. Through well-established organic reactions, such as lithiation followed by carboxylation, these bromo-groups can be converted into coordinating groups like carboxylic acids (-COOH). ossila.com This resulting dicarboxylic acid linker, diphenylsilane-bis(4-benzoic acid), would be ready for coordination with metal centers to form a MOF. The phenyl groups that are not functionalized can also influence the pore environment of the final MOF.

Carboxylate Coordination: Carboxylate groups are among the most common and versatile linkers in MOF chemistry. They can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and, most importantly for building extended frameworks, bidentate bridging modes. mdpi.com In a bridging mode, each of the two oxygen atoms of a single carboxylate group binds to a different metal center, effectively linking them together.

Framework Formation: A rigid, tetrahedral dicarboxylate linker derived from this compound would be expected to connect metal-containing secondary building units (SBUs) into a complex, three-dimensional network. The specific topology of the network would depend on the coordination geometry of the metal SBU. springerprofessional.de For example, linking square-planar paddlewheel SBUs with a tetrahedral linker could lead to the formation of intricate, non-interpenetrated nets with large, accessible pores.

Ligand Design FeaturePurpose in MOF/COF SynthesisRealization via this compound
Rigid BackboneEnsures structural stability and permanent porosity. researchhub.comacs.orgThe tetrahedral tetraphenylsilane core provides a rigid, pre-organized structure.
Defined GeometryDirects the formation of predictable network topologies. libretexts.orgThe tetrahedral geometry dictates the directionality of the linkages.
Reactive Functional GroupsAllows for conversion into coordinating linkers (e.g., -COOH). ossila.comThe two bromo- groups can be converted to carboxylates for metal coordination.

Applications in Gas Storage and Catalysis

The rigid and contorted structure of the tetraphenylsilane unit makes this compound an excellent starting material for synthesizing microporous organic polymers (MOPs). researchgate.net These materials are characterized by a large internal free volume, high porosity with angstrom-sized pores, and significant thermal stability, making them promising candidates for gas storage and catalysis. researchgate.netchemrxiv.org

Gas Storage: MOPs derived from precursors like this compound are synthesized through various cross-coupling reactions, such as Yamamoto or Suzuki coupling, to create extensive three-dimensional networks. nih.gov These porous frameworks have demonstrated significant potential for storing gases like carbon dioxide (CO2) and hydrogen (H2). The incorporation of nitrogen-rich moieties, which can be achieved by converting the bromo groups of this compound to amine functionalities, can enhance the interaction between the polymer's pore walls and CO2 molecules. nih.gov This results in high isosteric heats of adsorption and improved CO2 uptake capacity. nih.gov

Research into microporous poly(tri(4-ethynylphenyl)amine) networks, which can be conceptually linked back to building blocks derived from functionalized silanes, shows high Brunauer-Emmett-Teller (BET) specific surface areas, with some polymers reaching up to 1557 m²/g. nih.govamazonaws.com Such high surface areas are critical for effective gas storage. These materials are being explored for post-combustion CO2 capture and sequestration technologies. nih.gov

Polymer TypeBET Surface Area (m²/g)CO₂ UptakeIsosteric Heat of CO₂ Adsorption (kJ mol⁻¹)Reference
Nitrogen-Rich Microporous Organic Polymer (YPTPA)15573.03 mmol g⁻¹ (at 1.13 bar/273 K)22.7-26.5 nih.gov
Nitrogen-Containing Microporous Polymer (NCMP-0)1108Not specifiedNot specified amazonaws.com
Nitrogen-Rich Microporous Organic Polymer (SPTPA)544Not specified22.7-26.5 nih.gov

Catalysis: The porous nature and high surface area of MOPs also make them suitable as supports for catalytic applications. While this compound itself is not a catalyst, the polymers derived from it can act as heterogeneous catalysts or as carriers for catalytic metal nanoparticles. rsc.orgrsc.orgresearchgate.net The functional groups within the polymer network can serve as active sites or as anchors for metallic catalysts, providing a stable and reusable platform for chemical reactions.

Interfacial Materials in Electronic Devices

This compound is a key precursor for synthesizing host materials, hole-blocking materials, and electron-transporting materials for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The tetrahedral geometry of the central silicon atom in the tetraphenylsilane (TPS) moiety effectively disrupts π-conjugation, leading to materials with wide bandgaps and high triplet energy levels. researchgate.netresearchgate.net This property is essential for hosting phosphorescent emitters, preventing energy loss and enhancing device efficiency.

Derivatives are often created by coupling electron-donating or electron-accepting moieties to the this compound core via Suzuki or Buchwald-Hartwig coupling reactions. researchgate.netresearchgate.net For instance, coupling dibenzothiophene (B1670422) (DBT) or dibenzofuran (B1670420) (DBF) groups results in materials like DBTSiDBT and DBFSiDBF, which exhibit high triplet energies (around 2.9 eV) and excellent thermal stability, making them effective hosts for green and blue phosphorescent OLEDs (PHOLEDs). researchgate.net These materials can be processed into amorphous thin films with high morphological stability, which is crucial for device longevity. researchgate.netresearchgate.net In some device architectures, derivatives like 2,5-bis(4-triphenylsilanyl-phenyl)- researchgate.netrsc.orgacs.orgoxadiazole can function as both a hole-blocking and electron-transporting layer. researchgate.net

CompoundRole in OLEDTriplet Energy (eV)Glass Transition Temp. (Tg, °C)Max. External Quantum Efficiency (EQE)Reference
DBTSiDBTHost Material2.9215124.5% researchgate.net
DBFSiDBFHost Material2.96147Not specified researchgate.net
p-TPS-DMAC-TRZEmitting Layer PolymerNot specified265Not specified mdpi.comresearchgate.net
2,5-bis(4-triphenylsilanyl-phenyl)- researchgate.netrsc.orgacs.orgoxadiazoleHole-Blocker / Electron-TransporterNot specifiedNot specifiedNot specified (Device efficiency 45 cd/A) researchgate.net

High-Temperature and Oxidation-Resistant Applications

Polymers derived from this compound exhibit exceptional thermal and oxidative stability. acs.org This resilience is attributed to the high bond energy of the Si-C and Si-O bonds and the inherent stability of the aromatic rings. The bulky, three-dimensional structure of the tetraphenylsilane core enhances the glass transition temperature (Tg) and thermal decomposition temperature (Td) of the resulting polymers by restricting chain mobility and packing. researchgate.netlookchem.com

Polyimides, poly(ether-azomethine)s, and other polymers incorporating the TPS moiety show decomposition temperatures (representing a 5% or 10% weight loss) well above 400°C, with some exceeding 500°C. mdpi.commdpi.com For instance, a thermally activated delayed fluorescence (TADF) polymer incorporating a TPS backbone, p-TPS-DMAC-TRZ, demonstrates a decomposition temperature (TDT5%) of 481°C. mdpi.com

Furthermore, specialized polymers like poly(carborane-silane)s, which can be synthesized from silane (B1218182) precursors, offer outstanding resistance to thermal oxidation. acs.org In an oxidative atmosphere, these materials can form a protective boron oxide layer upon heating, which shields the underlying polymer matrix from degradation, making them suitable for protective coatings in harsh, high-temperature environments. acs.org

Polymer/CompoundGlass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)Reference
p-TPS-DMAC-TRZ265481 (TDT5%) mdpi.comresearchgate.net
DBTSiDBT151509 (TDT5%) researchgate.net
DBFSiDBF147527 (TDT5%) researchgate.net
Oligomeric Schiff Base (polySB)250-270>410 (TDT10%) mdpi.com
Cured Poly(carborane-silane) (c-VCP)Not specified>1000 (in air, high char yield) acs.org

Applications in Sensors and Catalysis

The versatility of this compound extends to the fields of chemical sensors and catalysis, primarily through its conversion into functional polymers.

Sensors: The electronic and optical properties of polymers derived from this compound can be tailored for sensing applications. For example, conjugated poly(ether-azomethine)s synthesized from silylated monomers have been identified as potential materials for fabricating pH sensors. rsc.orgrsc.org The imine nitrogen in the polymer backbone can interact with protons, leading to changes in the polymer's conjugation and, consequently, its optical or electronic properties, forming the basis of a sensory response. The good film-forming ability of these polymers is advantageous for device fabrication. rsc.orgrsc.org

Catalysis: As summarized in section 5.2.3, the primary route to catalytic applications is through the synthesis of MOPs. The high surface area and tunable pore environment of these networks allow them to serve as robust platforms for heterogeneous catalysis. nih.govrsc.org By modifying the bromo- groups of the parent silane to include catalytically active functional groups, or by embedding metal nanoparticles within the porous structure, specialized catalysts can be designed for a variety of chemical transformations. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of Bis(4-bromophenyl)diphenylsilane typically involves a bromo-lithium exchange reaction with 1,4-dibromobenzene (B42075), followed by a reaction with dichlorodiphenylsilane. chemicalbook.commdpi.com While effective, this route involves organolithium reagents and anhydrous conditions. Future research is poised to develop more sustainable synthetic methodologies that align with the principles of green chemistry.

Potential areas of exploration include:

Mechanochemistry: Solvent-free mechanochemical processes, such as ball milling, are gaining traction for the synthesis of organosilanes. acs.org This approach can reduce waste, energy consumption, and the need for hazardous solvents. acs.orgacs.org Investigating the mechanochemical synthesis of this compound from silicon precursors and brominated aromatic compounds could offer a significantly greener alternative.

Catalytic C-H Silylation: Direct C-H silylation of aromatic compounds is an atom-economical method for forming C-Si bonds. While not yet applied to this specific molecule, research into transition-metal-catalyzed (e.g., palladium, nickel, iron) silylation of 1,4-dibromobenzene could provide a more direct and efficient pathway, minimizing pre-functionalization steps. organic-chemistry.org

Deborylative Silylation: The conversion of carbon-boron bonds to carbon-silicon bonds is an emerging strategy. nih.gov Developing a route that starts from borylated precursors could offer a transition-metal-free method with high functional group tolerance and operational simplicity. nih.gov

Development of Advanced Polymer Architectures for Specific Functions

The two bromine atoms on this compound serve as valuable reactive handles for polymerization, allowing it to be incorporated as a monomer into various polymer backbones. nbinno.com This functionality is key to designing advanced polymers with tailored properties.

Future research in this area is expected to focus on:

High-Performance Thermosets: Incorporating the rigid, thermally stable tetraphenylsilane (B94826) core into thermosetting resins could enhance their thermal stability, flame retardancy, and dimensional stability for applications in aerospace and electronics.

Processable Poly(arylene ether)s: The silicon-containing backbone can improve the solubility and processability of otherwise intractable aromatic polymers. researchgate.net Using this compound as a monomer in nucleophilic aromatic substitution reactions could lead to a new class of high-performance thermoplastics with superior thermal and mechanical properties.

Host Materials for Organic Electronics: The tetraphenylsilane core provides a wide band-gap and high triplet energy, making it an excellent building block for host materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net Future work will likely involve derivatizing the bromine atoms to attach various functional groups, tuning the electronic properties to optimize charge transport and energy transfer in next-generation blue phosphorescent OLEDs. nbinno.com

The table below outlines potential polymer types that could be developed using this compound and their targeted functional properties.

Polymer ArchitecturePolymerization RouteKey Functional PropertiesPotential Applications
PolyimidesPolycondensation (after conversion of -Br to -NH2)High thermal stability, chemical resistanceAerospace components, flexible electronics
Oligomeric Schiff BasesCondensation PolymerizationUnique optical and electronic propertiesOrganic semiconductors, sensors
Conjugated PolymersSuzuki or Stille CouplingTunable optoelectronic propertiesOLEDs, organic photovoltaics
PolyurethanesIsocyanate Chemistry (after functionalization)Enhanced thermal stability, mechanical strengthHigh-performance elastomers, coatings

Integration into Hybrid Organic-Inorganic Materials

Organosilanes are fundamental precursors for creating hybrid materials that combine the durability and rigidity of inorganic networks with the functionality of organic molecules. mdpi.com The silicon atom in this compound makes it a prime candidate for integration into such materials, particularly through sol-gel chemistry. morressier.com

Emerging applications in this domain include:

Functionalized Silsesquioxanes: While not a traditional trialkoxysilane precursor, this compound could be chemically modified to include hydrolyzable groups, allowing it to be incorporated into polysilsesquioxane networks. This could create materials with high thermal stability and tailored refractive indices for optical applications.

Surface Modification: The compound could be used to functionalize the surface of inorganic nanoparticles (e.g., silica, titania). This modification can improve the compatibility between the nanoparticles and an organic polymer matrix, leading to nanocomposites with enhanced mechanical and thermal properties.

Nanoporous Materials: Co-condensation of functionalized derivatives of this compound with silica precursors during a sol-gel process could create nanoporous materials. rsc.orgmdpi.commdpi.com The defined structure of the organosilane could act as a template, leading to materials with controlled pore sizes for applications in catalysis and separations. researchgate.net

Expanding Applications in Green Chemistry and Sustainable Technologies

Future directions for this compound in this context include:

Durable Coatings: Polymers derived from this monomer could be used in protective coatings that offer superior resistance to UV degradation, heat, and chemical attack, thereby extending the service life of materials and reducing the need for replacement.

Environmentally Benign Alternatives: Organosilanes are often considered more environmentally friendly alternatives to organotin compounds in various applications, including catalysis and polymer additives. msu.edu Continued development of materials based on this compound can further this trend.

Synergistic Research Combining Experimental and Computational Approaches

To accelerate the discovery and optimization of materials derived from this compound, a combined research strategy utilizing both experimental synthesis and computational modeling is crucial.

This synergistic approach would involve:

Predictive Modeling: Using computational chemistry methods like Density Functional Theory (DFT), researchers can predict the electronic properties (e.g., HOMO/LUMO levels, triplet energy), molecular geometry, and reactivity of new polymers and materials before undertaking laborious synthesis. This can guide the rational design of molecules for specific applications, such as optimizing host materials for OLEDs.

Mechanism Elucidation: Computational studies can provide insights into reaction mechanisms for both the synthesis of the monomer and its subsequent polymerization. This understanding can help in optimizing reaction conditions to improve yields and selectivity.

Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can establish clear structure-property relationships. For example, crystal structure analysis of similar compounds has revealed how the geometry around the silicon atom affects molecular packing and properties. This knowledge is invaluable for designing materials with desired characteristics, such as thermal stability or charge mobility.

This integrated approach will undoubtedly streamline the development process, reducing the time and resources required to bring new, high-performance materials based on this compound from the laboratory to commercial application.

Q & A

Q. What are the common synthetic routes for preparing Bis(4-bromophenyl)diphenylsilane, and how are reaction conditions optimized?

this compound is typically synthesized via hydrosilylation or cross-coupling reactions .

  • Hydrosilylation : A method analogous to the synthesis of bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane involves reacting diphenylsilane with 4-bromophenyl-substituted alkenes or alkynes in the presence of a platinum catalyst (e.g., Karstedt catalyst) under inert conditions. Reaction temperature (80–120°C) and solvent polarity (toluene or THF) critically influence yield and regioselectivity .
  • Cross-coupling : Suzuki-Miyaura coupling () could introduce bromophenyl groups to a silane core using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Stoichiometric ratios of reactants (1:2 for silane to aryl bromide) and base selection (K₂CO₃ or CsF) are key for minimizing side products .
    Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (in CDCl₃ or DMSO-d₆) confirm the structure via signals for aromatic protons (δ 7.2–7.8 ppm) and silicon-coupled splitting patterns. 29^{29}Si NMR detects the silane moiety (δ -10 to -30 ppm) .
  • FTIR : Peaks at ~2100 cm1^{-1} (Si-H stretch, if present) and 1100 cm1^{-1} (Si-C aromatic) validate bonding .
  • X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves molecular geometry, bond angles, and packing behavior. SHELXL refines structures with high-resolution data, though twinning or disorder in bromine-substituted aromatics may require constraints .
  • Thermal Analysis : TGA (20°C/min, N₂) assesses thermal stability (decomposition onset >300°C), while DSC measures glass transition (TgT_g) or melting points .

Q. What are the primary research applications of this compound in materials science?

  • Polymer Monomers : As a silicon-containing monomer, it enhances thermal stability in poly(ether-imide-amide)s. Copolymerization with dicarboxylic acids (via Yamazaki phosphorylation) yields high-TgT_g polymers (>250°C) for aerospace or electronics .
  • Optoelectronic Materials : Bromine atoms enable functionalization via Ullmann or Buchwald-Hartwig couplings to create charge-transport layers in OLEDs or photovoltaic devices .
  • Precursor for Functional Silanes : Bromophenyl groups serve as handles for further derivatization (e.g., Grignard reactions) to synthesize dendrimers or porous siloxane frameworks .

Advanced Research Questions

Q. How can researchers address challenges in achieving high purity during synthesis, particularly brominated byproduct formation?

Bromine’s high electronegativity promotes electrophilic side reactions (e.g., debromination or aryl-aryl coupling). Mitigation strategies include:

  • Low-Temperature Reactions : Conducting hydrosilylation at 80°C to suppress radical pathways .
  • Catalyst Screening : Testing Pd-XPhos complexes for Suzuki couplings to reduce homocoupling of aryl bromides .
  • Advanced Purification : Combining size-exclusion chromatography (SEC) with preparative HPLC to separate brominated isomers .

Q. How should contradictory thermal stability data from TGA and DSC be interpreted?

Discrepancies arise from differing experimental conditions:

  • TGA in N₂ may show gradual mass loss (degradation starts at ~350°C), while DSC in air detects exothermic oxidation peaks at lower temperatures (~200°C). To resolve conflicts:
    • Perform simultaneous TGA-DSC under identical atmospheres.
    • Analyze residue post-TGA via FTIR to identify decomposition products (e.g., SiO₂ or brominated aromatics) .

Q. What methodologies optimize the photophysical properties of this compound-derived materials?

  • Substituent Engineering : Replacing bromine with electron-withdrawing groups (-CF₃) red-shifts emission wavelengths. Computational modeling (DFT) predicts HOMO-LUMO gaps for targeted optoelectronic performance .
  • Blending with π-Conjugated Systems : Incorporating thiophene or carbazole units via Sonogashira coupling enhances charge mobility. UV-Vis and PL spectroscopy quantify absorbance/emission maxima .
  • Crosslinking Density Control : Varying silane-to-monomer ratios in UV-curable resins (with photoinitiators like triarylsulfonium salts) tailors mechanical strength (e.g., 75 MPa tensile) and transparency (>98% transmittance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.